N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
Description
N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by a pyridine core substituted at the 3-position with a morpholine-containing methyl group and a terminal acrylamide (prop-2-enamide) moiety.
Properties
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-13(17)15-10-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h2-4,9H,1,5-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPSURBNNNZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the morpholine and pyridine intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce compounds with reduced functional groups. Substitution reactions can lead to a wide range of new derivatives with varying properties.
Scientific Research Applications
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.
Industry: In industrial applications, the compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several morpholine- and enamide-containing derivatives. Below is a comparative analysis based on substituents, synthetic pathways, and functional properties:
Functional and Pharmacological Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s acrylamide group is electron-deficient, enhancing electrophilicity for covalent binding (e.g., to cysteine residues in kinases). In contrast, XCT790 incorporates a trifluoromethyl group, which increases metabolic stability and lipophilicity .
- Morpholine Role: Morpholine derivatives are often used to improve solubility and bioavailability. The target compound’s morpholine ring may enhance water solubility compared to non-heterocyclic analogs.
- Synthetic Complexity: Compounds like N-(2-Morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine () require multi-step protocols with Pd catalysts and microwave heating, suggesting that the target compound’s synthesis might similarly demand precise coupling conditions .
Biological Activity
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological assays, and therapeutic applications.
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Intermediate : Various methods such as the Hantzsch pyridine synthesis can be employed.
- Attachment of Morpholine : The pyridine derivative is reacted with morpholine under controlled conditions.
- Introduction of Prop-2-enamide Group : This is achieved by reacting the morpholine-pyridine derivative with acryloyl chloride in the presence of a base like triethylamine.
The final product exhibits properties that make it suitable for interaction with biological macromolecules, particularly due to the presence of both the morpholine and pyridine moieties, which enhance binding to target sites.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, leading to various biological effects. The morpholine ring and pyridine moiety are crucial for binding to the active sites, potentially resulting in inhibition or activation of enzymatic functions. The prop-2-enamide group further facilitates these interactions, enhancing overall biological activity .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, preliminary studies indicated that the compound exhibits selective inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. It has shown promise as a pharmacophore for targeting enzymes involved in tumor progression and metastasis. For instance, studies have demonstrated that this compound can effectively disrupt protein-protein interactions critical for cancer cell survival .
Table 1: Summary of Biological Activities
Case Study: EGFR Inhibition
In a recent study focusing on non-small cell lung cancer, this compound was evaluated for its inhibitory effects on EGFR. The results indicated that the compound displayed an IC50 value in the low nanomolar range, demonstrating significant potency against both wild-type and mutant forms of EGFR. This selectivity is critical for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
